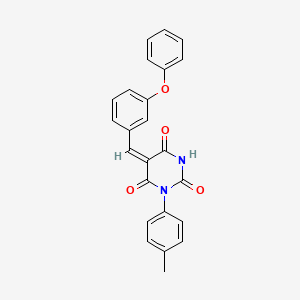![molecular formula C17H20N2O5 B11668191 2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)
2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida es un compuesto orgánico sintético que pertenece a la clase de derivados del furano. Este compuesto se caracteriza por su anillo de furano sustituido con grupos dimetil y una porción de hidrazida unida a un grupo trimetoxifenil a través de un puente metileno. Es de interés en varios campos de la investigación científica debido a sus características estructurales únicas y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida generalmente implica la reacción de condensación entre 2,5-dimetilfuran-3-carbohidrazida y 3,4,5-trimetoxibenzaldehído. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un disolvente adecuado como etanol o metanol. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, y luego el producto se aísla por filtración y se purifica por recristalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el enlace hidrazona en hidrazina u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en el anillo de furano o los grupos metoxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como halógenos, agentes alquilantes o agentes acilantes en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido furano-3-carboxílico, mientras que la reducción puede producir derivados de la hidrazina. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de furano o la parte fenilo.
Aplicaciones Científicas De Investigación
2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, tintes y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en el crecimiento microbiano, lo que lleva a sus propiedades antimicrobianas . Los objetivos moleculares y vías exactas pueden variar según el contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(3,5-dimetil-1-fenil-1H-pirazol-4-il)metilideno]-3-(5-metil-2-tienil)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2,4-dimetoxiifenil)metilideno]-4,5-dihidro-1H-benzo[g]indazol-3-carbohidrazida
- N'-[(E)-(3,5-dimetil-1-fenil-1H-pirazol-4-il)metilideno]-5-neopentil-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida
Singularidad
2,5-dimetil-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]furan-3-carbohidrazida es única debido a su patrón de sustitución específico en el anillo de furano y la presencia del grupo trimetoxifenil. Esta singularidad estructural contribuye a su reactividad química y potenciales actividades biológicas distintas en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C17H20N2O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O5/c1-10-6-13(11(2)24-10)17(20)19-18-9-12-7-14(21-3)16(23-5)15(8-12)22-4/h6-9H,1-5H3,(H,19,20)/b18-9+ |
Clave InChI |
VXUDWQQBBUACAE-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Solubilidad |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)
![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)
![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11668138.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)

![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)
![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
